molecular formula C19H17F3N4O6S B4549620 METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

Cat. No.: B4549620
M. Wt: 486.4 g/mol
InChI Key: INSZANSYIYNPNH-LIMNOBDPSA-N
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Description

METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound with a unique structure that includes a furoate ester, a phenoxy group, and a triazole ring

Scientific Research Applications

METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenoxy group, and the esterification of the furoate. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and the phenoxy group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with triazole rings, phenoxy groups, and furoate esters. Examples are:

Properties

IUPAC Name

methyl 5-[[2,6-dimethoxy-4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O6S/c1-28-13-6-10(8-23-26-17(19(20,21)22)24-25-18(26)33)7-14(29-2)15(13)31-9-11-4-5-12(32-11)16(27)30-3/h4-8H,9H2,1-3H3,(H,25,33)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZANSYIYNPNH-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)C=NN3C(=NNC3=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)/C=N/N3C(=NNC3=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 2
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 4
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 5
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 6
METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

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